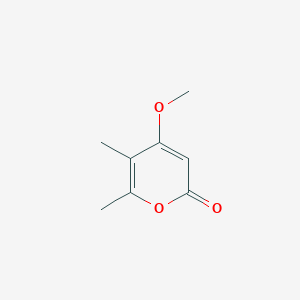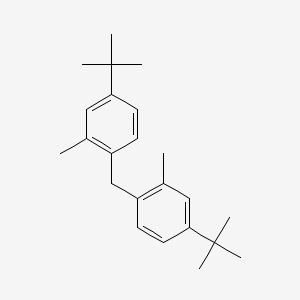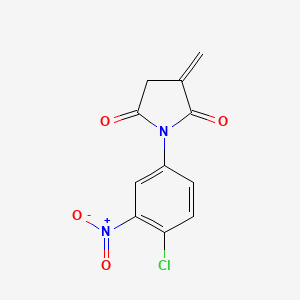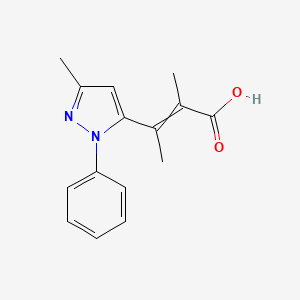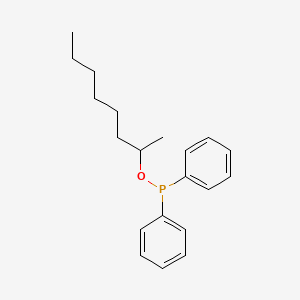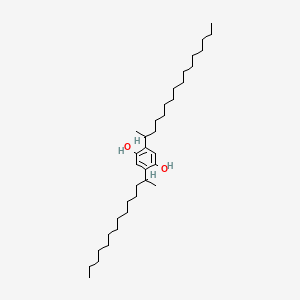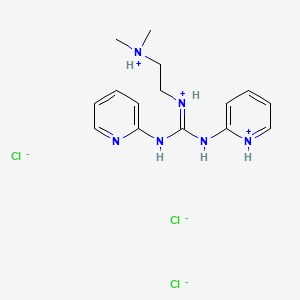
Guanidine, 1,3-bis(2-pyridyl)-2-(2-dimethylaminoethyl)-, trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, 1,3-bis(2-pyridyl)-2-(2-dimethylaminoethyl)-, trichloride is a complex organic compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and are often used in various chemical and biological applications. This particular compound features a guanidine core with pyridyl and dimethylaminoethyl substituents, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, 1,3-bis(2-pyridyl)-2-(2-dimethylaminoethyl)-, trichloride typically involves the reaction of guanidine derivatives with pyridyl and dimethylaminoethyl groups under controlled conditions. Common reagents used in the synthesis may include pyridine, dimethylamine, and guanidine hydrochloride. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization, distillation, and chromatography ensures the compound meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Guanidine, 1,3-bis(2-pyridyl)-2-(2-dimethylaminoethyl)-, trichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted guanidine compounds.
Aplicaciones Científicas De Investigación
Guanidine, 1,3-bis(2-pyridyl)-2-(2-dimethylaminoethyl)-, trichloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Guanidine, 1,3-bis(2-pyridyl)-2-(2-dimethylaminoethyl)-, trichloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Guanidine hydrochloride: A simpler guanidine derivative used in various chemical and biological applications.
1,3-Bis(2-pyridyl)guanidine: A related compound with similar structural features and applications.
2-Dimethylaminoethylguanidine: Another guanidine derivative with potential biological activity.
Uniqueness
Guanidine, 1,3-bis(2-pyridyl)-2-(2-dimethylaminoethyl)-, trichloride is unique due to its specific combination of pyridyl and dimethylaminoethyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
63885-20-1 |
|---|---|
Fórmula molecular |
C15H23Cl3N6 |
Peso molecular |
393.7 g/mol |
Nombre IUPAC |
dimethyl-[2-[(pyridin-1-ium-2-ylamino)-(pyridin-2-ylamino)methylidene]azaniumylethyl]azanium;trichloride |
InChI |
InChI=1S/C15H20N6.3ClH/c1-21(2)12-11-18-15(19-13-7-3-5-9-16-13)20-14-8-4-6-10-17-14;;;/h3-10H,11-12H2,1-2H3,(H2,16,17,18,19,20);3*1H |
Clave InChI |
AYOVZOBMSKVTAT-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CC[NH+]=C(NC1=CC=CC=[NH+]1)NC2=CC=CC=N2.[Cl-].[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Z)-(4-Methoxyphenyl)-ONN-azoxy]phenyl 3-chloropropanoate](/img/structure/B14495186.png)
